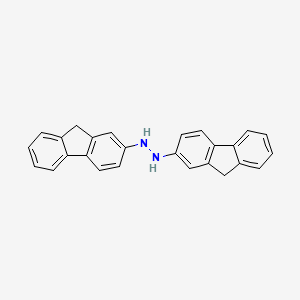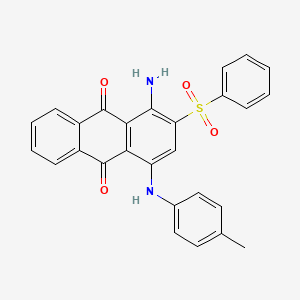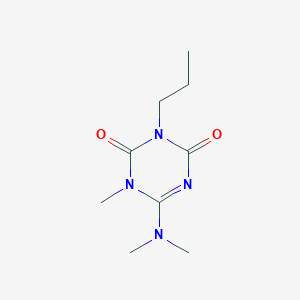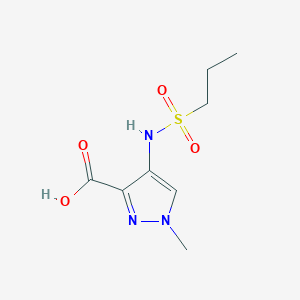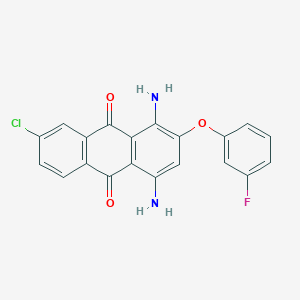
1,4-Diamino-7-chloro-2-(3-fluorophenoxy)anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Diamino-7-chloro-2-(3-fluorophenoxy)anthracene-9,10-dione is a chemical compound that belongs to the anthracene family. Anthracene derivatives are known for their applications in various fields such as organic electronics, photophysics, and medicinal chemistry. This particular compound is characterized by the presence of amino, chloro, and fluorophenoxy groups attached to the anthracene core, which imparts unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diamino-7-chloro-2-(3-fluorophenoxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution reaction where a fluorophenoxy group is introduced to the anthracene core. The amino groups are usually introduced through amination reactions, and the chloro group can be added via chlorination reactions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
化学反应分析
Types of Reactions
1,4-Diamino-7-chloro-2-(3-fluorophenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The amino, chloro, and fluorophenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of catalysts like palladium on carbon (Pd/C).
Major Products
科学研究应用
1,4-Diamino-7-chloro-2-(3-fluorophenoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its anticancer properties, as anthracene derivatives are known to intercalate with DNA and inhibit cell proliferation.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its stable luminescent properties.
作用机制
The mechanism of action of 1,4-Diamino-7-chloro-2-(3-fluorophenoxy)anthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes. This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound’s photophysical properties allow it to act as a photosensitizer, generating reactive oxygen species (ROS) upon light irradiation, which can further damage cellular components.
相似化合物的比较
Similar Compounds
1,4-Diaminoanthracene-9,10-dione: Lacks the chloro and fluorophenoxy groups, resulting in different chemical reactivity and applications.
7-Chloro-2-(3-fluorophenoxy)anthracene-9,10-dione: Lacks the amino groups, affecting its biological activity and photophysical properties.
1,4-Diamino-2-(3-fluorophenoxy)anthracene-9,10-dione: Lacks the chloro group, which can influence its chemical stability and reactivity.
Uniqueness
1,4-Diamino-7-chloro-2-(3-fluorophenoxy)anthracene-9,10-dione is unique due to the combination of amino, chloro, and fluorophenoxy groups, which impart distinct chemical, photophysical, and biological properties. This makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
88605-30-5 |
|---|---|
分子式 |
C20H12ClFN2O3 |
分子量 |
382.8 g/mol |
IUPAC 名称 |
1,4-diamino-7-chloro-2-(3-fluorophenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C20H12ClFN2O3/c21-9-4-5-12-13(6-9)20(26)17-16(19(12)25)14(23)8-15(18(17)24)27-11-3-1-2-10(22)7-11/h1-8H,23-24H2 |
InChI 键 |
KKQLJUBGUMJJIK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)F)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C=C(C=C4)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-([3,4'-Bipyridin]-2'-yl)acetonitrile](/img/structure/B13142705.png)



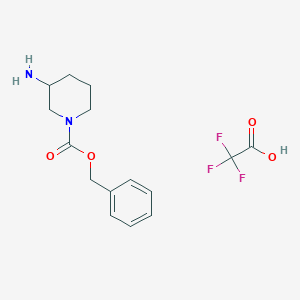
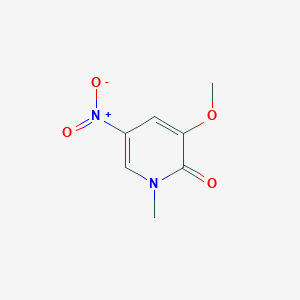
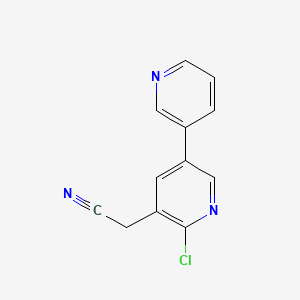
![2-Methyl-[3,4'-bipyridin]-6-amine](/img/structure/B13142729.png)
